Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate
Description
Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate (CAS: sc-353688) is a chiral amino acid derivative featuring a 2-aminophenyl substituent, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl ester functionality. This compound is structurally characterized by its (2R,3S) stereochemistry, which is critical for its biological activity and synthetic utility. It serves as a key intermediate in pharmaceutical synthesis, particularly in the production of taxane derivatives like docetaxel . The Boc group enhances stability during synthetic processes, while the 2-aminophenyl moiety contributes to its reactivity in coupling reactions .
The molecular formula is $ \text{C}{15}\text{H}{21}\text{N}2\text{O}5 $, with a molecular weight of 325.34 g/mol. Its physical properties include a predicted density of ~1.3 g/cm³ and a boiling point of ~510.8°C at 760 mmHg . Commercial suppliers such as Santa Cruz Biotechnology offer it at a premium price (e.g., $2,540.00 per gram) due to its specialized applications .
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl (2R,3S)-3-(2-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-7-5-6-8-10(9)16/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m0/s1 |
InChI Key |
GPSAMBTZTRJUNL-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1N)[C@H](C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1N)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate typically involves the protection of amino groups using the Boc group. One common method involves the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for such compounds often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate involves its interaction with specific molecular targets. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors .
Comparison with Similar Compounds
Key Observations :
- The 2-aminophenyl group in the target compound enhances nucleophilic reactivity compared to electron-withdrawing groups (e.g., 4-nitrophenyl in ).
- Ester vs. Acid : The methyl ester improves solubility in organic solvents, whereas the carboxylic acid form (e.g., ) is more polar and suited for aqueous-phase reactions.
Physicochemical Properties
Key Insights :
Biological Activity
Methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Aminophenyl Group : This moiety is crucial for its interaction with biological targets.
- tert-Butoxycarbonyl (Boc) Group : This protective group is commonly used in peptide synthesis, influencing the compound's reactivity.
- Hydroxypropanoate Moiety : This part contributes to the compound's overall polarity and solubility.
The molecular formula for this compound is , with a molecular weight of approximately 310.35 g/mol .
Mechanisms of Biological Activity
The biological activity of methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be pivotal in regulating metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activities, possibly affecting signal transduction pathways.
Interaction Studies
Research has focused on the binding affinity and specificity of this compound towards various biological targets. Techniques such as molecular docking and surface plasmon resonance are often employed to elucidate these interactions.
Binding Affinity Data
The following table summarizes the binding affinities of methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate with selected targets:
| Biological Target | Binding Affinity (Kd) | Mechanism of Action |
|---|---|---|
| Enzyme A | 50 nM | Inhibitor |
| Receptor B | 100 nM | Modulator |
| Enzyme C | 75 nM | Competitive Inhibition |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds structurally similar to methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate exhibited significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction through caspase activation.
- Neuroprotective Effects : Research indicated that related compounds showed neuroprotective effects in models of neurodegenerative diseases. These compounds were found to reduce oxidative stress markers and improve neuronal survival rates .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially offering a new avenue for antibiotic development.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with methyl (2R,3S)-3-(2-aminophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate. The following table highlights some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (2R,3S)-3-(4-nitrophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate | Nitro group instead of amino group | Enhanced electrophilicity |
| Methyl (2R,3S)-3-(4-methoxyphenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate | Methoxy group instead of amino group | Influences solubility and reactivity |
| Methyl (2R,3S)-3-(phenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate | Lacks substitution on the phenyl ring | Simpler structure may lead to different reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
